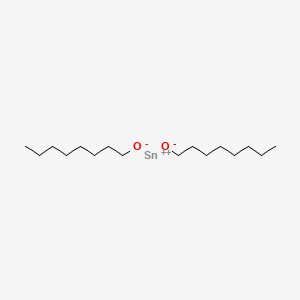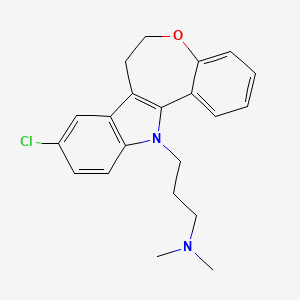
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- is a complex organic compound with a unique structure that combines elements of benzoxepine and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxepine and indole precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: It could be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12H-(1)Benzoxepino(5,4-b)indole: A related compound with a similar core structure but lacking the chloro and dimethylaminopropyl groups.
6,7-Dihydro-9-chloro-12-(3-dimethylaminopropyl)-indole: Another related compound with a similar structure but without the benzoxepine ring.
Uniqueness
What sets 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- apart is its unique combination of functional groups and ring systems. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
37683-61-7 |
|---|---|
Molekularformel |
C21H23ClN2O |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
3-(9-chloro-6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H23ClN2O/c1-23(2)11-5-12-24-19-9-8-15(22)14-18(19)16-10-13-25-20-7-4-3-6-17(20)21(16)24/h3-4,6-9,14H,5,10-13H2,1-2H3 |
InChI-Schlüssel |
KWHOQRKFVBSHRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C3=C1C4=CC=CC=C4OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


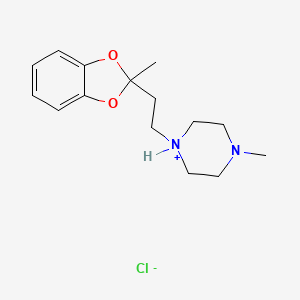
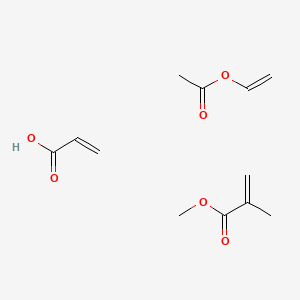

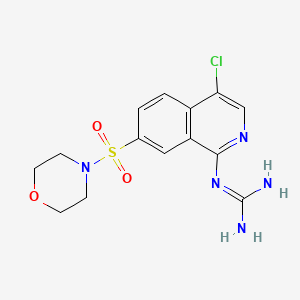
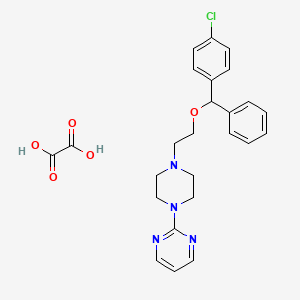


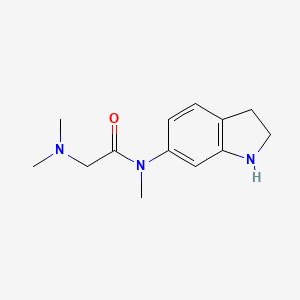
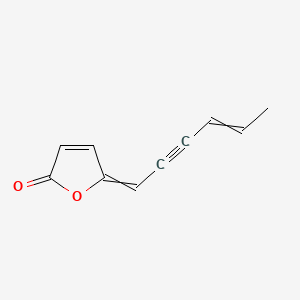
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
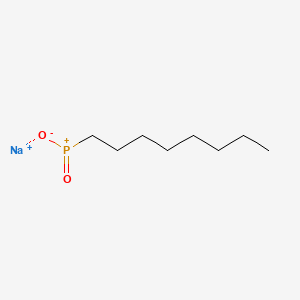
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

